2-{[(1-naphthyloxy)acetyl]amino}-N-phenylbenzamide
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Overview
Description
2-{[(1-naphthyloxy)acetyl]amino}-N-phenylbenzamide is a complex organic compound with the molecular formula C25H20N2O3 and a molecular weight of 396.44 g/mol . This compound is known for its unique chemical structure, which includes a naphthyloxy group, an acetyl group, and a phenylbenzamide group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-naphthyloxy)acetyl]amino}-N-phenylbenzamide typically involves the reaction of 1-naphthol with acetyl chloride to form 1-naphthyl acetate. This intermediate is then reacted with aniline to produce the final compound. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[(1-naphthyloxy)acetyl]amino}-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl and naphthyloxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-{[(1-naphthyloxy)acetyl]amino}-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(1-naphthyloxy)acetyl]amino}-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-naphthyloxy)acetyl]amino}-N-phenylbenzamide
- 2-{[(3-naphthyloxy)acetyl]amino}-N-phenylbenzamide
- 2-{[(4-naphthyloxy)acetyl]amino}-N-phenylbenzamide
Uniqueness
2-{[(1-naphthyloxy)acetyl]amino}-N-phenylbenzamide is unique due to its specific naphthyloxy group position, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C25H20N2O3 |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-[(2-naphthalen-1-yloxyacetyl)amino]-N-phenylbenzamide |
InChI |
InChI=1S/C25H20N2O3/c28-24(17-30-23-16-8-10-18-9-4-5-13-20(18)23)27-22-15-7-6-14-21(22)25(29)26-19-11-2-1-3-12-19/h1-16H,17H2,(H,26,29)(H,27,28) |
InChI Key |
OOIKDPHYSQABHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)COC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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